N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and benzoyl chloride derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, changing the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions would vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized quinoline derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It might exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives or benzamide derivatives, such as:
- Quinoline-3-carboxamide
- N-(2-chlorophenyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-9-3-5-12-11-15(7-8-16(12)23)22-17(24)13-4-2-6-14(10-13)18(19,20)21/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRMDZAMWZPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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